An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-cyclobutyl-3-oxopropanoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-cyclobutyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyclobutyl-3-oxopropanoate is a versatile building block in organic synthesis, finding potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique structure, incorporating a cyclobutyl moiety and a β-keto ester functional group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound, designed to support researchers in its preparation and utilization.
Synthesis of Methyl 3-cyclobutyl-3-oxopropanoate
A common and effective method for the synthesis of β-keto esters is the Claisen condensation reaction. In this proposed synthesis, cyclobutanecarbonyl chloride is reacted with the enolate of methyl acetate. A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is required to deprotonate the methyl acetate to form the reactive enolate.
Proposed Reaction Scheme
Caption: Proposed synthesis workflow for Methyl 3-cyclobutyl-3-oxopropanoate via Claisen condensation.
Detailed Experimental Protocol
Materials:
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Cyclobutanecarbonyl chloride
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Methyl acetate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexanes to remove the mineral oil, and suspend it in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Add methyl acetate (1.1 eq) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
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Cool the reaction mixture back to 0 °C and add a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.
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After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield Methyl 3-cyclobutyl-3-oxopropanoate as a clear oil.
Characterization Data
The following tables summarize the expected physicochemical and spectroscopic data for Methyl 3-cyclobutyl-3-oxopropanoate.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| CAS Number | 137638-05-2 | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | (Predicted) 88-92 °C at 5 mmHg | [3] |
| Density | (Predicted) ~1.05 g/cm³ |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure and data from analogous compounds, the following proton and carbon NMR chemical shifts are predicted.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.50 | s | 2H | -C(O)CH₂C(O)- |
| ~3.20 | quintet | 1H | -CH- of cyclobutyl ring |
| ~2.20 - 2.00 | m | 4H | -CH₂- of cyclobutyl ring (adjacent to C=O) |
| ~1.90 - 1.70 | m | 2H | -CH₂- of cyclobutyl ring (beta to C=O) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~205.0 | Ketone C=O |
| ~168.0 | Ester C=O |
| ~52.0 | -OCH₃ |
| ~49.0 | -C(O)CH₂C(O)- |
| ~45.0 | -CH- of cyclobutyl ring |
| ~25.0 | -CH₂- of cyclobutyl ring |
| ~18.0 | -CH₂- of cyclobutyl ring |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the ketone and ester functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H stretching (alkyl) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1250-1050 | Strong | C-O stretching (ester) |
2.2.3. Mass Spectrometry (MS)
The predicted mass-to-charge ratios for various adducts in mass spectrometry are provided below.[1]
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 157.08592 |
| [M+Na]⁺ | 179.06786 |
| [M-H]⁻ | 155.07136 |
| [M]⁺ | 156.07809 |
Applications in Research and Development
β-Keto esters like Methyl 3-cyclobutyl-3-oxopropanoate are valuable intermediates in organic synthesis. The presence of two carbonyl groups and an acidic α-hydrogen allows for a wide range of chemical transformations, including:
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Alkylation and Acylation: The α-protons are readily removed by a base, and the resulting enolate can be alkylated or acylated to introduce new substituents.
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Decarboxylation: The β-keto ester can be hydrolyzed and decarboxylated to yield a cyclobutyl methyl ketone.
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Heterocycle Synthesis: It can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are common scaffolds in medicinal chemistry.
The cyclobutyl moiety is of particular interest in drug design as it can impart unique conformational constraints and metabolic stability to a molecule. The versatility of Methyl 3-cyclobutyl-3-oxopropanoate makes it a valuable tool for medicinal chemists and researchers in the synthesis of novel bioactive compounds.[4]
Safety and Handling
Methyl 3-cyclobutyl-3-oxopropanoate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of Methyl 3-cyclobutyl-3-oxopropanoate. The outlined Claisen condensation protocol offers a reliable method for its preparation, and the provided spectroscopic data will aid in its identification and quality control. The versatile chemical nature of this compound makes it a valuable asset for researchers engaged in the discovery and development of new chemical entities.
